![molecular formula C17H18N2O5S B2363286 N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide CAS No. 1808470-41-8](/img/structure/B2363286.png)
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide, commonly known as CNB-001, is a novel neuroprotective agent that has shown promising results in a variety of preclinical models of neurological disorders. CNB-001 belongs to the class of sulfonamides and has a molecular weight of 365.43 g/mol. In
Mécanisme D'action
The exact mechanism of action of CNB-001 is not fully understood, but it is thought to involve the modulation of multiple signaling pathways in the brain. CNB-001 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. CNB-001 also inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of neuronal survival and synaptic plasticity. In addition, CNB-001 has been shown to modulate the activity of ion channels and receptors in the brain, including the NMDA receptor and the TRPM2 channel.
Biochemical and Physiological Effects
CNB-001 has been shown to have a number of biochemical and physiological effects in preclinical models of neurological disorders. These include the reduction of oxidative stress, inflammation, and apoptosis, as well as the enhancement of synaptic plasticity and neurogenesis. CNB-001 has also been shown to improve mitochondrial function and energy metabolism in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders. CNB-001 is also relatively easy to synthesize and has good stability under physiological conditions. However, there are some limitations to the use of CNB-001 in lab experiments. For example, CNB-001 has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CNB-001 is not fully understood, which can make it challenging to design experiments to test its efficacy in specific neurological disorders.
Orientations Futures
There are several future directions for the study of CNB-001. One area of interest is the development of new formulations of CNB-001 that improve its solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of CNB-001 in a variety of neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. Finally, the elucidation of the precise mechanism of action of CNB-001 will be important for the development of more targeted therapies for neurological disorders.
Méthodes De Synthèse
CNB-001 can be synthesized by the reaction of 4-methoxybenzylamine with 3-nitrobenzenesulfonyl chloride in the presence of triethylamine and cyclopropylamine. The resulting product is a white crystalline solid that can be purified by recrystallization from an appropriate solvent system.
Applications De Recherche Scientifique
CNB-001 has been extensively studied for its neuroprotective properties in a variety of preclinical models of neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. In these models, CNB-001 has been shown to reduce neuronal damage, improve cognitive function, and enhance recovery. CNB-001 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its neuroprotective effects.
Propriétés
IUPAC Name |
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-16-9-5-13(6-10-16)12-18(14-7-8-14)25(22,23)17-4-2-3-15(11-17)19(20)21/h2-6,9-11,14H,7-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDJQSSSKXVVJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


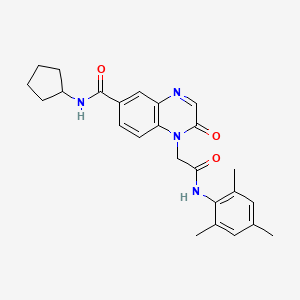
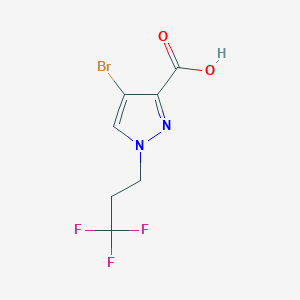

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)
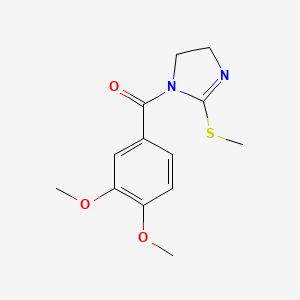
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)
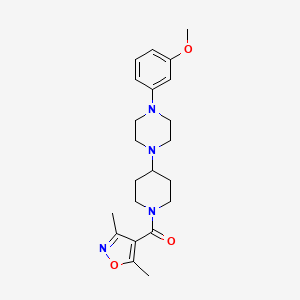

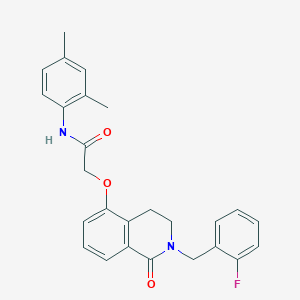
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)